molecular formula C8H9BrN2O B112632 N-(4-amino-2-bromophenyl)acetamide CAS No. 436090-22-1

N-(4-amino-2-bromophenyl)acetamide

Cat. No. B112632
M. Wt: 229.07 g/mol
InChI Key: JHBHGPWXILVPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-amino-2-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is N-(4-amino-2-bromophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-bromophenyl)acetamide” can be represented by the InChI string: InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) . The compound also has a Canonical SMILES representation: CC(=O)NC1=C(C=C(C=C1)N)Br .


Physical And Chemical Properties Analysis

“N-(4-amino-2-bromophenyl)acetamide” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 227.98983 g/mol . The Topological Polar Surface Area is 55.1 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

  • Chemoselective Acetylation in Drug Synthesis

    • N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was studied using different acyl donors, showcasing its importance in drug synthesis (Magadum & Yadav, 2018).
  • Copper-Catalyzed Direct Amination

    • A copper-catalyzed direct amination of N-(2-bromophenyl)acetamide derivatives was developed. This process is significant for synthesizing ortho-functionalized aromatic amines, highlighting the compound's role in creating valuable chemical structures (Zhao, Fu, & Qiao, 2010).
  • Green Synthesis of Dyes

    • N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is vital for producing azo disperse dyes. Its synthesis through catalytic hydrogenation emphasizes environmentally friendly methods in dye manufacturing (Zhang, 2008).
  • Pharmacological Assessment of Acetamide Derivatives

    • Acetamide derivatives, including N-(4-bromophenyl) variants, have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research demonstrates the compound's potential in developing new pharmaceutical agents (Rani, Pal, Hegde, & Hashim, 2016).
  • Anticonvulsant Agents

    • Studies on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, including 4-bromophenyl acetamide, show their potential as anticonvulsants. These compounds' interactions with biological targets like GABA receptors were explored, indicating their application in treating seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
  • Potential Pesticides

    • N-aryl-2,4-dichlorophenoxyacetamide derivatives, including N-(4-bromophenyl) variants, were characterized as potential pesticides, underscoring their application in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).
  • Anti-HIV Drug Research

    • Density functional theory (DFT) studies on acetamide derivatives, including those with bromophenyl substitutions, indicate their potency as anti-HIV drugs. The molecular properties of these compounds were analyzed, showcasing their potential in medicinal chemistry (Oftadeh, Mahani, & Hamadanian, 2013).

properties

IUPAC Name

N-(4-amino-2-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBHGPWXILVPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.